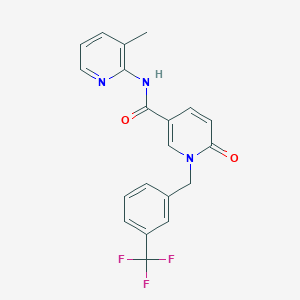

N-(3-methylpyridin-2-yl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

Description

N-(3-methylpyridin-2-yl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a trifluoromethylbenzyl group at the 1-position and a 3-methylpyridin-2-yl carboxamide moiety at the 3-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methylpyridinyl substituent may contribute to target-binding interactions.

Properties

Molecular Formula |

C20H16F3N3O2 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

N-(3-methylpyridin-2-yl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C20H16F3N3O2/c1-13-4-3-9-24-18(13)25-19(28)15-7-8-17(27)26(12-15)11-14-5-2-6-16(10-14)20(21,22)23/h2-10,12H,11H2,1H3,(H,24,25,28) |

InChI Key |

LIEGTHDZDRNXKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

N-(3-methylpyridin-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may have potential as a biochemical probe or a ligand in biological studies.

Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.

Industry: The compound’s unique chemical properties make it suitable for various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism by which N-(3-methylpyridin-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it to two analogs from the provided evidence:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Lipophilicity and Solubility The trifluoromethylbenzyl group in the primary compound increases lipophilicity compared to FDB023330, which lacks bulky substituents . This may enhance membrane permeability but reduce aqueous solubility. The absence of a 5-chloro substituent (vs.

Impact of Nitrogen Substituents

- The 3-methylpyridin-2-yl carboxamide group in the primary compound introduces a heteroaromatic system, which may engage in π-π stacking or hydrogen bonding with biological targets. In contrast, the methyl group on the carboxamide nitrogen in the 5-chloro analog () reduces steric complexity but may limit binding interactions .

Metabolic Stability

- The trifluoromethyl group in the primary compound and the 5-chloro analog is associated with resistance to oxidative metabolism, extending half-life compared to FDB023330 .

Biological Activity

N-(3-methylpyridin-2-yl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a dihydropyridine core with a carboxamide functional group, a methyl-substituted pyridine ring, and a trifluoromethylbenzyl substituent. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and cellular uptake, making it an interesting subject for therapeutic applications .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular processes, leading to significant biological effects. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, indicating potential therapeutic roles in various diseases .

Biological Activities

The biological activities of this compound include:

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be relevant in the treatment of conditions where enzyme modulation is beneficial.

- Receptor Modulation : It may also function as a receptor modulator, influencing pathways critical for cellular communication and function.

These activities suggest potential applications in therapeutic areas such as cancer treatment and neurological disorders .

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound. Key findings include:

- Synthesis : The compound is synthesized through multi-step synthetic pathways involving reactions such as Suzuki–Miyaura coupling. This method facilitates the formation of carbon-carbon bonds under palladium catalysis .

- Biological Evaluation : Initial evaluations indicate moderate activity against specific biological targets, with ongoing research aimed at elucidating detailed mechanisms and optimizing its pharmacological profile .

Case Studies

Several case studies have highlighted the potential of similar compounds in therapeutic applications:

- Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties in various animal models, suggesting that structural modifications can lead to significant therapeutic benefits .

- Antinociceptive Effects : Studies have shown that certain derivatives exhibit antinociceptive effects in pain models, indicating potential for pain management therapies .

Data Tables

The following tables summarize key data related to the synthesis and biological activity of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C18H16F3N3O2 |

| Molecular Weight | 363.33 g/mol |

| Lipophilicity | Enhanced due to trifluoromethyl group |

| Synthesis Method | Suzuki–Miyaura coupling |

| Biological Activity | Target | Effect |

|---|---|---|

| Enzyme Inhibition | Various enzymes | Potential therapeutic use |

| Receptor Modulation | Specific receptors | Modulation of pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.